Cas no 340772-56-7 (methyl 3-(2,4-difluorophenyl)prop-2-ynoate)

methyl 3-(2,4-difluorophenyl)prop-2-ynoate 化学的及び物理的性質
名前と識別子
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- methyl 3-(2,4-difluorophenyl)prop-2-ynoate
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methyl 3-(2,4-difluorophenyl)prop-2-ynoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-132054-0.05g |
methyl 3-(2,4-difluorophenyl)prop-2-ynoate |
340772-56-7 | 95.0% | 0.05g |
$166.0 | 2025-02-21 | |
Enamine | EN300-132054-0.1g |
methyl 3-(2,4-difluorophenyl)prop-2-ynoate |
340772-56-7 | 95.0% | 0.1g |
$248.0 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1303920-500mg |
Methyl 3-(2,4-difluorophenyl)prop-2-ynoate |
340772-56-7 | 95% | 500mg |
¥15033.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1303920-2.5g |
Methyl 3-(2,4-difluorophenyl)prop-2-ynoate |
340772-56-7 | 95% | 2.5g |
¥35249.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1303920-50mg |
Methyl 3-(2,4-difluorophenyl)prop-2-ynoate |
340772-56-7 | 95% | 50mg |
¥3585.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1303920-1g |
Methyl 3-(2,4-difluorophenyl)prop-2-ynoate |
340772-56-7 | 95% | 1g |
¥15422.00 | 2024-05-18 | |
Enamine | EN300-132054-250mg |
methyl 3-(2,4-difluorophenyl)prop-2-ynoate |
340772-56-7 | 95.0% | 250mg |
$353.0 | 2023-09-30 | |
1PlusChem | 1P01A6QY-500mg |
methyl 3-(2,4-difluorophenyl)prop-2-ynoate |
340772-56-7 | 95% | 500mg |
$745.00 | 2025-03-04 | |
Enamine | EN300-132054-500mg |
methyl 3-(2,4-difluorophenyl)prop-2-ynoate |
340772-56-7 | 95.0% | 500mg |
$557.0 | 2023-09-30 | |
Enamine | EN300-132054-5000mg |
methyl 3-(2,4-difluorophenyl)prop-2-ynoate |
340772-56-7 | 95.0% | 5000mg |
$2070.0 | 2023-09-30 |
methyl 3-(2,4-difluorophenyl)prop-2-ynoate 関連文献
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
methyl 3-(2,4-difluorophenyl)prop-2-ynoateに関する追加情報
Methyl 3-(2,4-Difluorophenyl)Prop-2-Ynoate (CAS No. 340772-56-7): A Comprehensive Overview
Methyl 3-(2,4-difluorophenyl)prop-2-ynoate (CAS No. 340772-56-7) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which combines a fluorinated aromatic ring with an alkynyl ester group, making it a valuable building block for various chemical transformations. In this article, we will delve into the properties, applications, and recent advancements associated with methyl 3-(2,4-difluorophenyl)prop-2-ynoate, highlighting its significance in modern chemistry.
The molecular structure of methyl 3-(2,4-difluorophenyl)prop-2-ynoate consists of a phenyl ring substituted with two fluorine atoms at the 2 and 4 positions. This substitution pattern imparts electronic and steric effects that are crucial for its reactivity in various chemical reactions. The propargyl ester group attached to the phenyl ring further enhances its functional versatility, enabling it to participate in a wide range of reactions such as alkyne cyclizations, conjugate additions, and cross-coupling reactions.
One of the most notable applications of methyl 3-(2,4-difluorophenyl)prop-2-ynoate is in the synthesis of complex organic molecules. Its ability to undergo [n + m] cycloadditions has made it a valuable precursor for constructing polycyclic compounds with intricate architectures. Recent studies have demonstrated its utility in the synthesis of bioactive molecules, including potential drug candidates for treating cancer and neurodegenerative diseases.
In addition to its role in organic synthesis, methyl 3-(2,4-difluorophenyl)prop-2-ynoate has found applications in materials science. Its alkynyl group can be functionalized to form conducting polymers or carbon-based materials with unique electronic properties. Researchers have explored its use in the development of novel materials for energy storage devices such as supercapacitors and lithium-ion batteries.
The synthesis of methyl 3-(2,4-difluorophenyl)prop-2-ynoate typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the alkylation of a suitably substituted phenol derivative followed by esterification to introduce the propargyl group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields.
From an environmental standpoint, methyl 3-(2,4-difluorophenyl)prop-2-ynoate exhibits favorable properties that make it suitable for green chemistry applications. Its high thermal stability and resistance to degradation under mild conditions contribute to its eco-friendly profile. Moreover, researchers have investigated its biodegradability and toxicity profiles to ensure its safe use in industrial and pharmaceutical settings.
In conclusion, methyl 3-(2,4-difluorophenyl)prop-2-ynoate (CAS No. 340772-56-7) stands out as a pivotal compound in contemporary chemistry due to its structural diversity and functional versatility. Its applications span across multiple disciplines, from organic synthesis to materials science, with ongoing research uncovering new avenues for its utilization. As advancements in synthetic methodologies continue to unfold, this compound is poised to play an even more significant role in shaping the future of chemical innovation.
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